![molecular formula C22H28ClN3O3S2 B2747646 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1217004-26-6](/img/structure/B2747646.png)

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

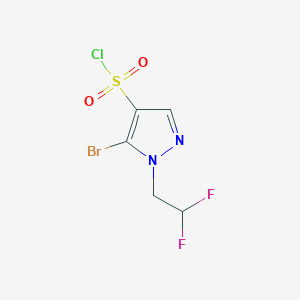

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.

BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Novel Couplings

The compound's structural analogs have been synthesized via microwave-assisted methods, leading to the development of novel pyrido[3,2-f][1,4]thiazepines. These methods offer advantages such as better yields and shorter reaction times compared to traditional synthesis approaches. The unique coupling reactions explored with these compounds open new avenues for the synthesis of structurally diverse molecules (Faty, Youssef, & Youssef, 2011).

Structural Diversity through Alkylation and Ring Closure Reactions

Another area of research involves using ketonic Mannich bases derived from similar compounds for alkylation and ring closure reactions. This approach has generated a structurally diverse library of compounds, showcasing the versatility of these chemical structures in synthetic chemistry. Such methodologies are crucial for the development of novel chemical entities with potential therapeutic applications (Roman, 2013).

Novel Conformational Restriction Units in Peptidomimetics

Research has also been conducted on the development of GPIIb/IIIa integrin antagonists, incorporating trisubstituted beta-amino acid derivatives and a substituted benzamidine structure. The inclusion of these structural motifs, similar to the compound , aids in fixing the molecule into its active conformation. Such studies highlight the potential of these compounds in designing new therapeutic agents with enhanced efficacy and specificity (Hayashi et al., 1998).

Corrosion Inhibition Studies

Additionally, benzothiazole derivatives structurally related to the compound have been investigated as corrosion inhibitors for carbon steel in acidic environments. These studies not only provide insights into the chemical properties of such compounds but also offer practical applications in protecting industrial materials (Hu et al., 2016).

Anticancer Activity of Benzonaphthyridine Derivatives

In the realm of pharmacology, derivatives of benzonaphthyridine, sharing a similar synthetic backbone with the compound, have demonstrated promising anticancer activity. These findings contribute to the ongoing search for more effective and selective anticancer treatments, underscoring the compound's relevance in medicinal chemistry (Lukka, Paxton, Kestell, & Baguley, 2012).

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2.ClH/c1-16-5-8-18(9-6-16)30(27,28)14-11-21(26)25(13-12-24(3)4)22-23-19-10-7-17(2)15-20(19)29-22;/h5-10,15H,11-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMDILTXMWZDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747566.png)

![2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2747567.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2747573.png)

![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)

![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)

![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)

![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)